molecular formula C6H9BClNO2 B3039977 4-Methylpyridine-3-boronic acid, HCl CAS No. 1428882-29-4

4-Methylpyridine-3-boronic acid, HCl

Cat. No.: B3039977
CAS No.: 1428882-29-4
M. Wt: 173.41
InChI Key: KVQXGNHFJHDMBH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Methylpyridine-3-boronic acid, HCl, also known as (4-METHYLPYRIDIN-3-YL)BORONIC ACID HYDROCHLORIDE, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

In the SM coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the SM coupling reaction, which is a part of larger biochemical pathways involved in carbon–carbon bond formation . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyridine-3-boronic acid hydrochloride typically involves the reaction of 4-methylpyridine with boronic acid under specific conditions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making this method highly versatile .

Industrial Production Methods

Industrial production of 4-Methylpyridine-3-boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-3-boronic acid hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution can produce various functionalized pyridines .

Scientific Research Applications

4-Methylpyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyridine-3-boronic acid hydrochloride is unique due to its specific functional groups, which make it highly reactive and versatile in various chemical reactions. Its hydrochloride form also enhances its solubility and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

(4-methylpyridin-3-yl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4,9-10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQXGNHFJHDMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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